1-Désoxy-1-(L-aspartyl)-D-fructose

Vue d'ensemble

Description

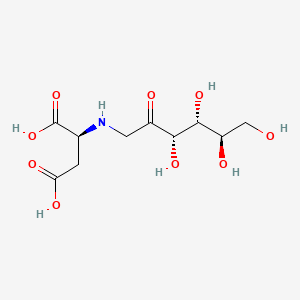

1-Deoxy-1-(L-aspartyl)-D-fructose is a compound that combines the amino acid L-aspartic acid with the sugar D-fructose

Applications De Recherche Scientifique

Food Chemistry

Role in the Maillard Reaction

1-Deoxy-1-(L-aspartyl)-D-fructose serves as a model compound for studying the Maillard reaction, a complex series of reactions that occur during food processing and cooking. This reaction is crucial for developing flavor, aroma, and color in food products. The compound's structural simplicity allows researchers to isolate specific aspects of these reactions without the complexities associated with whole food systems.

Impact on Nutritional Properties

Research indicates that Amadori compounds, including 1-Deoxy-1-(L-aspartyl)-D-fructose, may influence the nutritional quality of foods. They can affect the digestibility and bioavailability of nutrients, which is essential for understanding how food processing impacts health outcomes.

Health Implications

Antioxidant Properties

Studies suggest that 1-Deoxy-1-(L-aspartyl)-D-fructose may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This characteristic is significant in the context of aging and chronic diseases, where oxidative damage plays a critical role.

Glycation Processes and Diabetes Management

The compound is involved in glycation processes that can affect protein function and stability. Research has indicated that derivatives of fructosamines, including 1-Deoxy-1-(L-aspartyl)-D-fructose, could serve as biomarkers for glycemic control in diabetes management. Understanding these interactions could lead to improved strategies for monitoring and managing diabetes.

Biochemical Research

Metabolic Pathways

Investigations into the metabolic pathways involving 1-Deoxy-1-(L-aspartyl)-D-fructose reveal its potential influence on glucose metabolism. The compound's interactions with proteins may affect metabolic regulation, making it an important subject for research aimed at understanding metabolic disorders.

Case Studies and Experimental Research

Several case studies have explored the effects of 1-Deoxy-1-(L-aspartyl)-D-fructose on various biological systems. For instance, research has focused on its role in modulating inflammatory responses and its potential applications in developing therapeutic agents for age-related diseases .

Mécanisme D'action

Target of Action

It is identified as an amadori compound , which are intermediates in non-enzymatic browning reactions, also known as Maillard reactions . These reactions typically occur between reducing sugars and amino acids, and are known to influence the flavor, color, and nutritional value of foods .

Mode of Action

As an amadori compound, it is likely involved in the initial stages of the maillard reaction . This reaction begins with the condensation of a reducing sugar with an amino acid, followed by Amadori rearrangement, leading to the formation of various flavor, color, and aroma compounds in food .

Biochemical Pathways

Amadori compounds, including 1-deoxy-1-(l-aspartyl)-d-fructose, are known to be involved in the maillard reaction . This reaction can lead to the formation of advanced glycation end-products (AGEs), which have been implicated in various physiological processes and diseases, including aging, diabetes, and cardiovascular disease .

Result of Action

As an amadori compound, it is likely to contribute to the formation of ages through the maillard reaction . AGEs can modify proteins, lipids, and nucleic acids, potentially leading to altered cellular functions and contributing to various diseases .

Action Environment

The maillard reaction, in which amadori compounds like 1-deoxy-1-(l-aspartyl)-d-fructose are involved, is known to be influenced by various factors, including temperature, ph, and the presence of oxygen .

Analyse Biochimique

Biochemical Properties

1-Deoxy-1-(L-aspartyl)-D-fructose plays a significant role in biochemical reactions, particularly in the context of the Maillard reaction, where it acts as an intermediate. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an Amadori compound, which is formed during the initial stages of the Maillard reaction . The interaction of 1-Deoxy-1-(L-aspartyl)-D-fructose with enzymes such as aspartate-tRNA ligase is crucial for its incorporation into biochemical pathways . Additionally, this compound can bind to proteins, influencing their structure and function.

Cellular Effects

1-Deoxy-1-(L-aspartyl)-D-fructose has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of 1-Deoxy-1-(L-aspartyl)-D-fructose can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses.

Molecular Mechanism

The molecular mechanism of 1-Deoxy-1-(L-aspartyl)-D-fructose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to enzymes such as aspartate-tRNA ligase, affecting their activity . Additionally, 1-Deoxy-1-(L-aspartyl)-D-fructose can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. Changes in gene expression induced by this compound can result in the upregulation or downregulation of genes involved in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Deoxy-1-(L-aspartyl)-D-fructose can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other products . Long-term exposure to 1-Deoxy-1-(L-aspartyl)-D-fructose in in vitro or in vivo studies has demonstrated its potential to influence cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1-Deoxy-1-(L-aspartyl)-D-fructose vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic pathways . Understanding the dosage-dependent effects of 1-Deoxy-1-(L-aspartyl)-D-fructose is crucial for its potential therapeutic applications.

Metabolic Pathways

1-Deoxy-1-(L-aspartyl)-D-fructose is involved in several metabolic pathways, interacting with enzymes and cofactors. This compound participates in the Maillard reaction, where it acts as an intermediate . Additionally, it can influence metabolic flux and metabolite levels by interacting with enzymes such as aspartate-tRNA ligase . The involvement of 1-Deoxy-1-(L-aspartyl)-D-fructose in these pathways highlights its significance in biochemical processes.

Transport and Distribution

The transport and distribution of 1-Deoxy-1-(L-aspartyl)-D-fructose within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 1-Deoxy-1-(L-aspartyl)-D-fructose in various cellular compartments.

Subcellular Localization

1-Deoxy-1-(L-aspartyl)-D-fructose exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . The subcellular localization of 1-Deoxy-1-(L-aspartyl)-D-fructose is essential for its role in biochemical processes and its interactions with other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(L-aspartyl)-D-fructose typically involves the condensation of L-aspartic acid with D-fructose. This reaction can be catalyzed by various agents, including acids or enzymes, under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in the yield and purity of the compound.

Industrial Production Methods: Industrial production of 1-Deoxy-1-(L-aspartyl)-D-fructose may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification steps to isolate the product from the fermentation broth.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Deoxy-1-(L-aspartyl)-D-fructose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

1-Deoxy-1-(L-aspartyl)-D-fructose can be compared with other similar compounds, such as:

1-Deoxy-1-(L-glutamyl)-D-fructose: Similar in structure but with L-glutamic acid instead of L-aspartic acid.

1-Deoxy-1-(L-alanyl)-D-fructose: Contains L-alanine instead of L-aspartic acid.

1-Deoxy-1-(L-phenylalanyl)-D-fructose: Contains L-phenylalanine instead of L-aspartic acid.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications. The uniqueness of 1-Deoxy-1-(L-aspartyl)-D-fructose lies in its specific combination of L-aspartic acid and D-fructose, which imparts distinct chemical and biological properties.

Activité Biologique

1-Deoxy-1-(L-aspartyl)-D-fructose is a unique compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways and its role as a nutrient. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and biochemical properties.

Chemical Structure and Properties

1-Deoxy-1-(L-aspartyl)-D-fructose is a derivative of fructose modified with an L-aspartyl group. Its chemical structure allows it to participate in various metabolic processes, influencing glucose metabolism and potentially serving as a nutrient for specific organisms.

Metabolic Pathways

1-Deoxy-1-(L-aspartyl)-D-fructose plays a significant role in metabolic pathways, particularly those related to carbohydrate metabolism. It has been shown to influence glucose uptake and utilization in various cell types. Research indicates that it may act as a substrate for certain enzymes involved in carbohydrate metabolism, thereby impacting overall energy homeostasis.

Nutritional Role

In studies involving Salmonella enterica, 1-Deoxy-1-(L-aspartyl)-D-fructose was identified as a primary nutrient utilized by the bacteria during growth in inflamed intestinal environments. This finding highlights its potential as a critical nutrient source that could be targeted for therapeutic interventions against infections caused by Salmonella .

Study on Nutrient Utilization

A notable study demonstrated that Salmonella relies heavily on 1-Deoxy-1-(L-aspartyl)-D-fructose during inflammation. Mutants unable to utilize this compound exhibited significantly reduced growth rates, suggesting its importance in bacterial survival under competitive conditions .

Cellular Effects

Research has shown that 1-Deoxy-1-(L-aspartyl)-D-fructose can influence cellular processes such as signaling pathways and gene expression. Its interaction with cellular components may lead to changes in metabolic flux and energy production .

Enzyme Interactions

The compound has been found to interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. Such interactions could alter metabolic pathways, leading to significant physiological effects .

Data Table: Biological Activities of 1-Deoxy-1-(L-aspartyl)-D-fructose

| Biological Activity | Description |

|---|---|

| Metabolic Role | Involved in glucose metabolism; influences energy homeostasis |

| Nutritional Source | Serves as a primary nutrient for Salmonella during intestinal inflammation |

| Cellular Signaling | Affects gene expression and cell signaling pathways |

| Enzyme Interaction | Modulates enzyme activity; potential inhibitor of specific metabolic enzymes |

Propriétés

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXRCQSHPEJRH-WGDRPHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314135 | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-02-9 | |

| Record name | Fructose-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.